molecular formula C17H13BrClNO4 B12482141 2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

Cat. No.: B12482141
M. Wt: 410.6 g/mol
InChI Key: PTPLTZKWMRKSHC-UHFFFAOYSA-N
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Description

2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is an organic compound with the molecular formula C16H12BrClNO3. It is characterized by the presence of a bromine atom, a chlorobenzoyl group, and a benzodioxin ring structure. This compound is primarily used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide typically involves the reaction of 7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-amine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the chlorobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Conducted in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Performed in aqueous or organic solvents, often at room temperature or slightly elevated temperatures.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide
  • 2-bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Uniqueness

Compared to similar compounds, 2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is unique due to its benzodioxin ring structure, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications.

Properties

Molecular Formula

C17H13BrClNO4

Molecular Weight

410.6 g/mol

IUPAC Name

2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide

InChI

InChI=1S/C17H13BrClNO4/c18-9-16(21)20-13-8-15-14(23-5-6-24-15)7-11(13)17(22)10-3-1-2-4-12(10)19/h1-4,7-8H,5-6,9H2,(H,20,21)

InChI Key

PTPLTZKWMRKSHC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)NC(=O)CBr)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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